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Compound of Interest

Compound Name: Trifloxystrobin-d3

Cat. No.: B15140529

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of deuterated
Trifloxystrobin (Trifloxystrobin-d6). Given the absence of a publicly available, detailed
experimental protocol for its synthesis, this document outlines a plausible synthetic pathway
based on established chemical principles and the known synthesis of non-deuterated
Trifloxystrobin. Deuterated Trifloxystrobin is a critical internal standard for quantitative analysis
in various research and development applications, particularly in metabolic and environmental
fate studies.

Overview of Deuterated Trifloxystrobin

Trifloxystrobin is a broad-spectrum foliar fungicide belonging to the strobilurin class.[1][2][3][4]
Its mode of action involves the inhibition of mitochondrial respiration by binding to the Quinone
outside (Qo) site of the cytochrome bcl complex, thereby blocking electron transfer.[1][2]
Deuterated Trifloxystrobin, specifically Trifloxystrobin-d6, serves as an invaluable internal
standard for quantification by mass spectrometry-based methods, such as GC-MS and LC-MS.
[5] The stable isotope label allows for precise differentiation from the non-labeled analyte,
correcting for variations in sample preparation and instrument response.

Table 1: Properties of Trifloxystrobin-d6
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Property Value Reference

methyl (E)-2-(methoxyimino)-2-
2-(((((B)-1-(3-

Chemical Name (trifluoromethyl)phenyl)ethylide  [5]
ne)amino)oxy)methyl-
d2)phenyl-3,4,5,6-d4)acetate

CAS Number 2470226-50-5 [6]
Molecular Formula C20H13D6F3N204 [51[71[8]
Molecular Weight 414.41 g/mol [51[7]
Isotopic Purity >99% deuterated forms (di-de)  [5]

Proposed Synthetic Pathway for Trifloxystrobin-d6

The synthesis of Trifloxystrobin-d6 can be logically approached by utilizing deuterated starting
materials in the established synthetic route for Trifloxystrobin. The labeling pattern of
Trifloxystrobin-d6, with deuterium atoms on the phenyl ring and the methylene bridge, points
towards the use of a deuterated toluene derivative as the initial precursor. A plausible multi-step

synthesis is proposed below.
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Caption: Proposed synthetic workflow for Trifloxystrobin-d6.

Hypothetical Experimental Protocols

The following are proposed experimental procedures for the synthesis of Trifloxystrobin-d6,
based on the known synthesis of the non-deuterated compound and general organic synthesis
methodologies.
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Step 1: Synthesis of Deuterated 2-Methylphenylacetic acid methyl ester

A plausible route to the deuterated phenylacetic acid derivative would start from commercially
available Toluene-d8. A multi-step process involving Friedel-Crafts acylation followed by a
Willgerodt-Kindler reaction and subsequent hydrolysis and esterification would yield the desired
deuterated intermediate.

Step 2: Synthesis of Deuterated Methyl (E)-2-(2'-methylphenyl)-3-methoxyacrylate

The deuterated 2-methylphenylacetic acid methyl ester can be formylated using a suitable
formylating agent (e.g., methyl formate) in the presence of a strong base like sodium
methoxide. The resulting enolate is then methylated to yield the methoxyacrylate derivative.

Step 3: Bromination to form the Key Deuterated Intermediate

The methyl group on the deuterated phenyl ring is then brominated, for instance, using N-
bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide in a suitable solvent such
as carbon tetrachloride. This step is crucial for introducing the bromine atom required for the
subsequent coupling reaction.

Step 4: Synthesis of m-Trifluoromethylacetophenone oxime

This intermediate is prepared from m-trifluoromethylacetophenone through a standard
oximation reaction with hydroxylamine hydrochloride in the presence of a base like sodium
acetate.

Step 5: Final Coupling to Yield Trifloxystrobin-d6

The final step involves a Williamson ether synthesis, where the deuterated brominated
intermediate is coupled with m-trifluoromethylacetophenone oxime in the presence of a base
(e.g., potassium carbonate) and a phase transfer catalyst in a suitable solvent.

Table 2: Hypothetical Reaction Parameters
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Reagents/Cata Temperature
Step Reactants Solvent
lysts (°C)
Toluene-ds, )
1 ) AICls Dichloromethane 0-25
Acetyl chloride
Deuterated 2-
methylphenylace  Sodium
2 tic acid methyl methoxide, THF 0-65
ester, Methyl Methyl iodide
formate
Deuterated N-
methyl (E)-2-(2'- Bromosuccinimid  Carbon
3 _ 75-85
methylphenyl)-3- e, Benzoyl tetrachloride
methoxyacrylate peroxide
m- Hydroxylamine
4 Trifluoromethylac  hydrochloride, Ethanol/Water 70 - 80
etophenone Sodium acetate
Deuterated
brominated Potassium
intermediate, m- carbonate, o
5 ) Acetonitrile 60 - 80
Trifluoromethylac  Phase transfer
etophenone catalyst
oxime

Mechanism of Action of Trifloxystrobin

Trifloxystrobin acts as a Quinone outside Inhibitor (Qol) by targeting the cytochrome bcl
complex (Complex Ill) in the mitochondrial respiratory chain of fungi.[1][2] This inhibition
disrupts the production of ATP, leading to the cessation of fungal growth and spore germination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Deuterated Trifloxystrobin]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15140529#synthesis-of-deuterated-trifloxystrobin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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